Chondropsin C -

Chondropsin C

Catalog Number: EVT-1596919
CAS Number:
Molecular Formula: C81H131N3O23
Molecular Weight: 1514.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chondropsin C is a natural product found in Ircinia with data available.
Overview

Chondropsin C is a member of the chondropsin class of macrolide compounds, which are primarily derived from marine organisms, particularly sponges. These compounds exhibit a range of biological activities, including cytotoxic and antitumor properties. Chondropsin C has garnered attention for its structural complexity and potential therapeutic applications.

Source

Chondropsin C is isolated from marine sponges, specifically from species within the genera Poecillastra and Chondropsis. The extraction and purification of this compound typically involve various chromatographic techniques following the collection of sponge samples from marine environments. The unique ecological niches of these sponges contribute to the diverse chemical structures found in their metabolites.

Classification

Chondropsin C falls under the category of macrolide lactams, characterized by a large cyclic structure containing a lactam (a cyclic amide) and various functional groups that contribute to its biological activity. This compound is classified as a secondary metabolite due to its role in the organism's defense mechanisms against predation and microbial infections.

Synthesis Analysis

Methods

The synthesis of Chondropsin C has been approached through several methodologies, primarily focusing on total synthesis and segment synthesis strategies. Recent studies have utilized stereoselective synthesis techniques to construct specific segments of the molecule.

Technical Details

  1. Total Synthesis: The total synthesis involves constructing the entire molecular framework from simpler organic compounds. This method often requires multiple reaction steps, including functional group transformations and stereochemical control.
  2. Segment Synthesis: This method focuses on synthesizing smaller segments of Chondropsin C, which can then be coupled together to form the complete molecule. For instance, the C1-C13 segment has been synthesized using diallyl tartrate as a starting material, employing various reactions such as esterification and reduction to achieve the desired stereochemistry .
Molecular Structure Analysis

Structure

Chondropsin C exhibits a complex molecular structure characterized by a macrolide ring. The exact arrangement of atoms and functional groups plays a crucial role in its biological activity.

Data

  • Molecular Formula: The precise molecular formula for Chondropsin C is yet to be definitively established due to variations in isolation methods.
  • Nuclear Magnetic Resonance Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structural features of Chondropsin C, providing insights into its stereochemistry and functional groups .
Chemical Reactions Analysis

Reactions

Chondropsin C undergoes various chemical reactions that can modify its structure and enhance its biological properties. Key reactions include:

  • Reduction Reactions: Selective reduction of ester linkages has been utilized to modify the lactone ring structure, impacting its biological activity .
  • Hydrolysis: Acid hydrolysis can release smaller bioactive fragments from the macrolide structure, which may exhibit distinct pharmacological properties.

Technical Details

The reaction pathways often involve careful control of reaction conditions to ensure high yields and selectivity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for product purification and analysis.

Mechanism of Action

Process

The mechanism by which Chondropsin C exerts its biological effects involves interaction with cellular targets that disrupt normal cellular functions. This may include:

  • Inhibition of Protein Synthesis: Similar to other macrolides, Chondropsin C may inhibit bacterial protein synthesis by binding to ribosomal subunits.
  • Induction of Apoptosis: In cancer cells, Chondropsin C may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Data

Experimental studies have shown that Chondropsin C exhibits cytotoxicity against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chondropsin C is typically isolated as a white or off-white solid.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The stability of Chondropsin C can vary based on environmental conditions such as pH and temperature.
  • Reactivity: The presence of functional groups like esters and amides makes it susceptible to hydrolysis and reduction reactions.

Relevant analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) provide further insights into its chemical characteristics .

Applications

Chondropsin C has significant potential in scientific research due to its bioactive properties:

  • Antitumor Agent: Its cytotoxic effects against cancer cells position it as a candidate for further development into anticancer drugs.
  • Antimicrobial Activity: Like many macrolides, it may also possess antimicrobial properties suitable for treating bacterial infections.

Ongoing research continues to explore the full range of applications for Chondropsin C in pharmacology and biotechnology, aiming to harness its unique structural attributes for therapeutic use.

Discovery and Contextual Classification of Chondropsin C

Historical Isolation from Marine Sponges (Ircinia spp.)

Chondropsin C was first isolated and identified in 2001 from marine sponges belonging to the genus Ircinia. Specifically, it was obtained from Ircinia ramosa and an unidentified Ircinia species collected through collaborative efforts between Australian and Palauan research teams. The compound was purified using bioassay-guided fractionation of aqueous sponge extracts, followed by chromatographic techniques including reversed-phase HPLC. Initial structural characterization employed mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, revealing a complex macrolide lactam structure with potent cytotoxicity against tumor cell lines in the National Cancer Institute’s screening panel. This discovery was part of a broader investigation into bioactive sponge metabolites that yielded several chondropsin analogs [2] [5].

Taxonomic and Ecological Origins of Source Organisms

Ircinia sponges (Class: Demospongiae, Order: Dictyoceratida) inhabit tropical and subtropical marine ecosystems, with specimen collections for chondropsin C research occurring in Australian and Micronesian waters. These filter-feeding invertebrates thrive in reef environments at depths of 10-40 meters, where they form irregular, massive growths on hard substrates. Chemically, Ircinia sponges are prolific producers of bioactive secondary metabolites, including terpenoids, alkaloids, and macrolides. The ecological role of chondropsin C is hypothesized to involve chemical defense against predation, fouling, or microbial infection—a common function of sponge-derived macrolides. Notably, the taxonomic distribution of chondropsins across multiple sponge orders (Poecilosclerida, Astrophorida, Dictyoceratida) suggests possible microbial symbiont involvement in biosynthesis, though this remains unconfirmed for Ircinia-derived compounds [5] [7].

Phylogenetic Positioning Within the Chondropsin Macrolide Lactam Family

Chondropsin C belongs to a structurally distinctive class of polyketide-derived macrolide lactams characterized by large-ring systems (33-37 atoms) and embedded pyrrole moieties. Within this family, it features a 37-membered macrocyclic ring, distinguishing it from chondropsin A (35-membered ring) and chondropsin B (33-membered ring). Structurally, it shares a conserved lactam bond and multiple hydroxyl groups with other chondropsins, but lacks specific oxygenation patterns present in chondropsins A and D. The compound exhibits close phylogenetic relationships with poecillastrins—notably poecillastrin C and D—which share the core macrolide lactam architecture but display variations in methylation and hydroxylation. The table below summarizes key structural relationships:

Table 1: Structural Features of Selected Chondropsin-Class Macrolide Lactams

CompoundMacrocyclic Ring SizeDistinctive Structural FeaturesShared Biosynthetic Features
Chondropsin A35-memberedC26 hydroxyl, Δ²⁴,²⁵ unsaturationPyrrole moiety, Lactam bond, Polyketide chain
Chondropsin C37-memberedC15 methoxy, C8-C9 epoxidePyrrole moiety, Lactam bond, Polyketide chain
Poecillastrin A33-memberedΔ¹⁵,¹⁶ unsaturation, C3 methyl esterPyrrole moiety, Lactam bond
73-Deoxychondropsin35-memberedAbsence of C7 hydroxylPyrrole moiety, Lactam bond, Polyketide chain

This structural diversity arises from variations in polyketide chain elongation, cyclization, and post-cyclization modifications during biosynthesis [2] [7] [9].

Comparative Analysis with Structurally Related V-ATPase Inhibitors

Chondropsin C operates within a broader pharmacological landscape of vacuolar (H⁺)-ATPase (V-ATPase) inhibitors, alongside bafilomycins, salicylihalamides, and archazolid. While all these compounds inhibit proton translocation by targeting the V₀ domain, their structural and inhibitory profiles diverge significantly:

  • Bafilomycin/Concanamycin Class: These 16-membered macrolides exhibit picomolar to low nanomolar inhibitory constants (Kᵢ < 10 nM) against mammalian and fungal V-ATPases. They bind irreversibly to transmembrane helices of proteolipid subunits (V₀c, V₀c″), halting rotational catalysis completely. Their inhibition spectrum encompasses virtually all eukaryotic V-ATPases [1] [8].
  • Salicylihalamide/Lobatamide Class: These benzolactone enamides demonstrate nanomolar potency (IC₅₀ ≈ 1-20 nM) but exhibit striking mammalian selectivity, showing minimal inhibition against fungal (e.g., Neurospora crassa) V-ATPases. Their binding site overlaps partially with bafilomycin but involves distinct interactions with V₀a subunit residues [1].
  • Chondropsin Class (Including Chondropsin C): These large-ring macrolide lactams show moderate micromolar potency (IC₅₀ = 0.04–10 μM) but display inverse selectivity compared to salicylihalamides—chondropsins inhibit fungal V-ATPases (N. crassa) more effectively than mammalian (bovine chromaffin granule) enzymes. Chondropsin C’s activity falls within this range (IC₅₀ ~0.4 μM for N. crassa V-ATPase). Mutagenesis studies suggest partial overlap with bafilomycin binding sites, though mechanistic distinctions exist [1] [6].

Table 2: Comparative Analysis of V-ATPase Inhibitor Classes

PropertyBafilomycinsSalicylihalamidesChondropsins (e.g., Chondropsin C)
Chemical Class16-Membered MacrolidesBenzolactone EnamidesMacrolide Lactams (33-37-membered)
Potency (IC₅₀/Kᵢ)<10 nM1-20 nM0.04–10 μM
Mammalian V-ATPase InhibitionYes (Universal)Yes (Selective)Moderate-Weaker (IC₅₀ >0.4 μM)
Fungal V-ATPase InhibitionYes (Universal)Minimal/NoneStronger (IC₅₀ ~0.04–0.7 μM)
Mechanistic InsightBlocks rotor rotationMammal-specific bindingPartial bafilomycin site overlap

This pharmacological profile positions chondropsin C as a valuable tool for probing structural determinants of V-ATPase isoform specificity and developing selective inhibitors targeting pathogenic fungi or tumor cells reliant on specific V-ATPase isoforms [1] [6] [8].

Properties

Product Name

Chondropsin C

IUPAC Name

4-[[(1S,32S,34R)-15-[carboxy(hydroxy)methyl]-24,28,30-trihydroxy-18-[2-hydroxy-1-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]propyl]-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-20-yl]oxy]-2-hydroxy-4-oxobutanoic acid

Molecular Formula

C81H131N3O23

Molecular Weight

1514.9 g/mol

InChI

InChI=1S/C81H131N3O23/c1-43(2)36-59(82-65(90)34-35-81(17,18)76(98)55(15)69(92)44(3)4)73(96)51(11)40-49(9)70(93)46(6)30-32-60(86)53(13)77(99)84-67(56(16)85)75-54(14)63(106-66(91)42-62(88)78(100)101)33-31-47(7)71(94)48(8)39-50(10)72(95)52(12)61(87)41-58-38-45(5)37-57(105-58)28-26-24-22-20-19-21-23-25-27-29-64(89)83-68(80(104)107-75)74(97)79(102)103/h20,22-27,29,31,34-35,39-40,43-46,48,51-63,67-75,85-88,92-97H,19,21,28,30,32-33,36-38,41-42H2,1-18H3,(H,82,90)(H,83,89)(H,84,99)(H,100,101)(H,102,103)/b22-20?,25-23?,26-24?,29-27?,35-34+,47-31?,49-40+,50-39?/t45-,46?,48?,51?,52?,53?,54?,55?,56?,57-,58+,59?,60?,61?,62?,63?,67?,68?,69?,70?,71?,72?,73?,74?,75?/m1/s1

InChI Key

GEZOROLPTYSTEM-DIFARISMSA-N

Synonyms

chondropsin C

Canonical SMILES

CC1CC2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(CC(C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)C(C(=O)O)O

Isomeric SMILES

C[C@@H]1C[C@H]2CC=CC=CCCC=CC=CC(=O)NC(C(=O)OC(C(C(CC=C(C(C(C=C(C(C(C(C[C@H](C1)O2)O)C)O)C)C)O)C)OC(=O)CC(C(=O)O)O)C)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)C(C(=O)O)O

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